M3541

Description

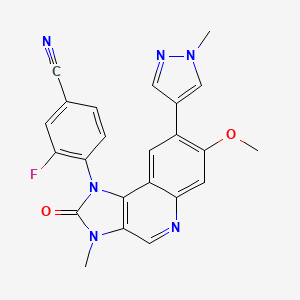

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H17FN6O2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

3-fluoro-4-[7-methoxy-3-methyl-8-(1-methylpyrazol-4-yl)-2-oxoimidazo[4,5-c]quinolin-1-yl]benzonitrile |

InChI |

InChI=1S/C23H17FN6O2/c1-28-12-14(10-27-28)15-7-16-18(8-21(15)32-3)26-11-20-22(16)30(23(31)29(20)2)19-5-4-13(9-25)6-17(19)24/h4-8,10-12H,1-3H3 |

InChI Key |

OOCGUVCGJIUQKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=C(C=C5)C#N)F)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

M3541 mechanism of action in DNA repair

An In-depth Technical Guide to the Mechanism of Action of M3541 in DNA Repair

Introduction

This compound is a potent, orally administered, and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[1][2]. ATM is a master regulator of the DNA damage response (DDR), a complex network of signaling pathways that detects and repairs DNA lesions, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage[3][4]. By inhibiting ATM, this compound is designed to suppress DSB repair and abrogate cell-cycle checkpoints, thereby sensitizing cancer cells to the effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapies[5][6]. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental validation of this compound.

Core Mechanism of Action: ATM Inhibition

The primary mechanism of action of this compound is the direct inhibition of ATM kinase activity. In response to DSBs induced by agents like IR, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR[3][4].

Key consequences of ATM inhibition by this compound include:

-

Suppression of Downstream Signaling: this compound blocks the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of its key downstream targets, including CHK2, KAP1, and p53[7]. This effectively halts the signaling cascade that leads to DNA repair and cell cycle arrest.

-

Impairment of DNA Double-Strand Break Repair: By inhibiting the ATM signaling pathway, this compound prevents the efficient repair of DSBs[6][7]. This leads to the persistence of DNA damage, as evidenced by a significant increase in γH2AX foci, a marker for unrepaired DSBs[5][7].

-

Abrogation of Cell-Cycle Checkpoints: A critical function of ATM is to initiate cell-cycle arrest, providing time for DNA repair before the cell enters mitosis. This compound disrupts this process, leading to aberrant cell-cycle progression[7]. Specifically, in combination with radiation, it can cause an accumulation of cells in the G2/M phase, as the ATR-CHK1 pathway attempts to compensate for the increased number of unrepaired DSBs entering the S phase[8]. This ultimately leads to mitotic catastrophe and cell death in cancer cells entering mitosis with damaged DNA[6][7].

Preclinical studies have demonstrated that this compound is a sub-nanomolar inhibitor of ATM and is highly selective against other related kinases, such as ATR and DNA-PK, minimizing off-target effects[3][9].

Quantitative Data Presentation

The preclinical efficacy of this compound has been quantified in various assays, both in vitro and in vivo.

Table 1: Potency and Selectivity of this compound

| Kinase | IC50 Value | Source |

|---|---|---|

| ATM | 0.25 nM | [1][2] |

| ATR | >100 nM | [3][9] |

| DNA-PK | >100 nM | [3][9] |

| PI3K isoforms | >100 nM | [3][9] |

| mTOR | >100 nM | [3][9] |

This compound shows high selectivity, with an IC50 of >100 nM for 99.3% of 292 investigated human kinases[3].

Table 2: Cellular Effects of this compound in A549 Non-Small Cell Lung Cancer Cells

| Experiment | Condition | Result | Source |

|---|---|---|---|

| ATM Signaling | 1 µM this compound + 5Gy IR | Effective suppression of IR-induced ATM pathway response. | [6][7] |

| DSB Repair (γH2AX foci) | 1 µM this compound + 5Gy IR (24h post-IR) | Substantial increase in γH2AX positive cells, indicating impaired DSB repair. | [5][7] |

| Clonogenic Survival | 1 µM this compound + varying IR doses | Strong enhancement of IR-induced inhibition of colony formation. | [5][7] |

| Cell Cycle Progression | 1 µM this compound + 5Gy IR (24h post-IR) | Shift from G1 to a predominant G2/M phase arrest. |[8] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment Regimen | Outcome | Source |

|---|---|---|---|

| FaDu (Head and Neck) | This compound (10, 50, or 200 mg/kg) + Fractionated RT (10 Gy total) | Dose-dependent tumor growth inhibition. | [6] |

| Multiple Human Tumor Xenografts | Oral this compound + Clinically relevant RT regimen | Strong enhancement of antitumor activity, leading to complete tumor regressions. |[5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of this compound.

-

Kinase Activity Assays: The potency and selectivity of this compound were determined using cell-free kinase activity assays. The IC50 value for ATM was measured by assessing the ability of this compound to inhibit the phosphorylation of a specific substrate by purified ATM enzyme in the presence of ATP[1][10]. Selectivity was confirmed by testing against a large panel of other protein kinases[3][9].

-

Western Blot Analysis for ATM Signaling:

-

Cell Culture and Treatment: A549 cells were cultured and pre-treated with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

-

Induction of DNA Damage: Cells were exposed to 5Gy of ionizing radiation (IR).

-

Lysate Preparation: After 6 hours of incubation post-IR, whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

-

Immunoblotting: Proteins were transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ATM (Ser1981), CHK2 (Thr68), KAP1 (Ser824), and p53 (Ser15).

-

Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence to assess the inhibition of phosphorylation of ATM and its downstream targets[6][7].

-

-

Immunofluorescence for γH2AX Foci:

-

Cell Treatment: A549 cells were grown on coverslips and treated with this compound and/or 5Gy IR as described for Western blotting.

-

Fixation and Permeabilization: At specified time points (e.g., 24 hours post-IR), cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Staining: Cells were incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

-

Imaging and Quantification: Images were captured using a fluorescence microscope. The number of γH2AX foci per cell, or the percentage of cells with more than a threshold number of foci (e.g., >10), was quantified using imaging software like ImageJ to measure the extent of unrepaired DSBs[5][8].

-

-

Colony Formation Assay:

-

Cell Plating and Treatment: A549 cells were seeded at low density and allowed to attach. They were then treated with a fixed concentration of this compound (e.g., 1 µM) in combination with various doses of IR.

-

Incubation: Cells were incubated for approximately 14 days to allow for colony formation.

-

Staining and Quantification: Colonies were fixed with methanol and stained with 0.5% crystal violet. The number of colonies containing at least 50 cells was counted to determine the surviving fraction relative to untreated controls[5].

-

Visualizations: Pathways and Workflows

Caption: this compound inhibits ATM kinase, blocking downstream signaling for DNA repair and cell cycle checkpoints.

Caption: Workflow for immunofluorescence analysis of γH2AX foci to measure unrepaired DNA DSBs.

Caption: How this compound's ATM inhibition leads to enhanced cancer cell death with radiation.

Clinical Development and Conclusion

Despite strong preclinical data demonstrating its potential as a radiosensitizer, the clinical development of this compound was halted. A Phase I clinical trial (NCT03225105) evaluated this compound in combination with palliative radiotherapy in 15 patients with solid tumors[3][11]. While doses up to 300 mg were well-tolerated, the study was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship[3][11]. Consequently, no further clinical development of this compound was pursued[3][11].

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I trial of ATM inhibitor this compound in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. profiles.wustl.edu [profiles.wustl.edu]

M3541: A Technical Guide to a Potent and Selective ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of M3541, a potent and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. It details the mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on its role in modulating the DNA Damage Response (DDR) for cancer therapy.

Introduction: The Role of ATM in DNA Damage Response

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage.[1][2][3][4] In response to DSBs, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate a coordinated response that includes cell cycle checkpoint activation, DNA repair, and, in cases of irreparable damage, apoptosis.[4][5][6] Key proteins involved in this signaling cascade include CHK2, p53, and KAP1.[1][4][7] By arresting the cell cycle, ATM provides time for the cell to repair the damage, primarily through the high-fidelity homologous recombination (HR) pathway.[3] Given its critical role in protecting genomic integrity, ATM has emerged as a key therapeutic target in oncology. Inhibiting ATM kinase activity can prevent cancer cells from repairing DNA damage induced by radiotherapy or chemotherapy, thereby enhancing the efficacy of these treatments.[2][3][8]

This compound: A Novel ATM Inhibitor

This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of ATM kinase.[7][9][10] Developed by Merck KGaA, Darmstadt, Germany, it belongs to a novel structural class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-one compounds.[1] Preclinical studies have demonstrated its ability to sensitize a wide range of tumor cell lines to ionizing radiation (IR) and various DNA-damaging chemotherapeutic agents, including topoisomerase and PARP inhibitors.[1][2][3]

Mechanism of Action

This compound directly targets and binds to the ATP-binding pocket of ATM, inhibiting its catalytic kinase activity.[5][7] This inhibition prevents the autophosphorylation of ATM and the subsequent phosphorylation of its downstream effector proteins.[4] The consequences of this inhibition are twofold:

-

Abrogation of Cell Cycle Checkpoints: By preventing the activation of downstream targets like CHK2 and p53, this compound disrupts the DNA damage-induced cell cycle arrest (primarily the G1 checkpoint), forcing cells with damaged DNA to enter mitosis.[5][11]

-

Inhibition of DNA Repair: this compound suppresses the repair of DSBs.[2][9][10] This leads to the persistence of lethal DNA lesions.

The combination of checkpoint abrogation and repair inhibition results in mitotic catastrophe, chromosomal abnormalities, and ultimately, tumor cell apoptosis.[5][6][8]

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase Target | IC₅₀ (nM) | Notes |

|---|---|---|

| ATM | 0.25 | Potent, sub-nanomolar inhibition.[9][10] |

| ATR | >100 | Highly selective against the related ATR kinase.[4] |

| DNA-PK | >100 | Highly selective against DNA-dependent protein kinase.[4] |

| PI3K isoforms | >100 | Negligible inhibition of PI3K family members.[4] |

| mTOR | >100 | Negligible inhibition of mTOR.[4] |

Data compiled from multiple sources demonstrating the high selectivity of this compound for ATM over other closely related kinases in the PI3K-related kinase (PIKK) family.[1][4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | IC₅₀ (nM) |

|---|---|---|

| A549 (Lung Cancer) | p-CHK2 (Thr⁶⁸) Inhibition (ELISA) | 1.8 |

| FaDu (Head & Neck Cancer) | p-CHK2 (Thr⁶⁸) Inhibition (ELISA) | 2.5 |

| HT29 (Colon Cancer) | p-CHK2 (Thr⁶⁸) Inhibition (ELISA) | 1.1 |

| MCF-7 (Breast Cancer) | p-CHK2 (Thr⁶⁸) Inhibition (ELISA) | 2.0 |

This table presents the concentration of this compound required to inhibit the phosphorylation of the direct ATM substrate CHK2 by 50% in various tumor cell lines following treatment with the radiomimetic agent bleomycin.[1]

Key Experimental Protocols

1. In Vitro Kinase Activity Assay:

-

Objective: To determine the biochemical IC₅₀ of this compound against ATM and other kinases.

-

Method: Recombinant human ATM kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay quantifies the phosphorylation of a biotinylated substrate peptide by the kinase in the presence of ATP. This compound was added in increasing concentrations to determine the dose-dependent inhibition of kinase activity. The signal was read on a suitable plate reader, and IC₅₀ values were calculated using non-linear regression analysis. Assays for selectivity against other kinases (ATR, DNA-PK, mTOR) were performed using similar standardized methods.[1][2]

2. Western Blot Analysis for ATM Pathway Inhibition:

-

Objective: To confirm this compound inhibits ATM signaling in a cellular context.

-

Method: A549 cells were seeded and allowed to adhere. Cells were pre-treated with a dose range of this compound for 1 hour. DNA damage was induced by exposing cells to 5 Gy of ionizing radiation (IR).[1][2] One hour post-IR, whole-cell lysates were collected using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ATM (S1981), p-KAP1 (S824), p-CHK2 (T68), and p-p53 (S15), along with antibodies for total protein levels as loading controls. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][8]

3. Immunofluorescence for DSB Repair (γH2AX Foci):

-

Objective: To visualize and quantify the effect of this compound on the repair of DNA double-strand breaks.

-

Method: A549 cells were grown on coverslips and pre-treated with 1 µmol/L this compound for 1 hour before exposure to 5 Gy IR.[2][8] At various time points post-IR (e.g., 24 hours), cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked. Cells were then incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. Following incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488), nuclei were counterstained with DAPI.[2] Coverslips were mounted, and images were captured using a fluorescence microscope. The number of γH2AX foci per nucleus was quantified using image analysis software like ImageJ.[1]

4. In Vivo Human Tumor Xenograft Studies:

-

Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a preclinical animal model.

-

Method: Human tumor cells (e.g., FaDu, HCT116) were implanted subcutaneously into immunodeficient mice (e.g., nude mice). When tumors reached a specified volume, mice were randomized into treatment groups: vehicle, this compound alone, IR alone, and this compound + IR. This compound was administered orally.[3] A clinically relevant fractionated radiotherapy regimen (e.g., 2 Gy/day for 5 days) was delivered to the tumors.[2] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for ATM pathway markers).[2][3]

Signaling Pathways and Visualizations

The following diagrams illustrate the ATM signaling pathway and its inhibition by this compound.

Caption: The ATM signaling pathway is activated by DNA double-strand breaks.

Caption: this compound inhibits ATM, blocking DNA repair and cell cycle arrest.

Preclinical and Clinical Development

Preclinical Efficacy: In numerous preclinical studies, this compound demonstrated significant potential. When combined with ionizing radiation in human tumor xenograft models, orally administered this compound led to complete tumor regressions at well-tolerated doses.[1][3] This potentiation of radiotherapy was correlated with the inhibition of ATM activity and its downstream targets within the tumor tissue.[2][3] Furthermore, this compound showed synergistic effects when combined with PARP inhibitors and topoisomerase I inhibitors, highlighting its broad potential in combination therapies.[2]

Clinical Trial and Outcome: this compound advanced to a Phase I clinical trial (NCT03225105) to evaluate its safety, tolerability, and recommended Phase II dose in combination with fractionated palliative radiotherapy in patients with advanced solid tumors.[12][13] In this dose-escalation study, 15 patients received this compound at doses ranging from 50 to 300 mg.[12][14]

While the combination was generally well-tolerated, the study was terminated early.[12][14] The primary reasons for discontinuation were a non-optimal pharmacokinetic (PK) profile, where plasma levels of this compound did not increase proportionally with the dose, and the absence of a clear dose-response relationship for pharmacodynamic markers.[12][13][14] Consequently, a maximum tolerated dose (MTD) could not be established, and further clinical development of this compound was not pursued.[12][13]

Conclusion

This compound is a highly potent and selective preclinical ATM kinase inhibitor that effectively abrogates DNA damage signaling and repair. Its mechanism of action provides a strong rationale for its use as a sensitizer for DNA-damaging cancer therapies like radiotherapy. While it demonstrated compelling efficacy in preclinical models, leading to complete tumor regressions in combination with radiation, its development was halted due to an unfavorable pharmacokinetic profile observed in its initial Phase I clinical trial. The journey of this compound underscores the critical importance of optimal pharmacological properties in translating a potent molecular mechanism into a successful clinical therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I trial of ATM inhibitor this compound in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Phase I trial of ATM inhibitor this compound in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

M3541: A Technical Guide to a Novel ATM Kinase Inhibitor for Cancer Cell Radiosensitization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541 is a potent and selective, orally administered small molecule inhibitor of the Ataxia telangiectasia-mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation. By inhibiting ATM, this compound has demonstrated significant potential as a radiosensitizer in preclinical models, effectively suppressing DSB repair and enhancing the cytotoxic effects of radiation in cancer cells. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Despite promising preclinical results, it is important to note that the clinical development of this compound was discontinued due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I clinical trial.

Introduction

Radiotherapy remains a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving radiation at some point during their illness. The primary mechanism of action of radiotherapy is the induction of DNA double-strand breaks (DSBs), which, if left unrepaired, lead to mitotic catastrophe and cell death. Cancer cells, however, can develop resistance to radiation by upregulating their DNA damage response (DDR) pathways. A key player in the DDR is the Ataxia telangiectasia-mutated (ATM) kinase, a serine/threonine kinase that is activated by DSBs and orchestrates cell cycle arrest and DNA repair.

Inhibition of ATM has emerged as a promising strategy to overcome radioresistance. This compound is a novel, potent, and selective ATP-competitive inhibitor of ATM kinase with an IC50 of 0.25 nM in cell-free assays[1]. Preclinical studies have shown that this compound effectively sensitizes a broad range of cancer cell lines to radiation both in vitro and in vivo[2]. This document provides an in-depth technical guide to the preclinical data and the limited clinical findings for this compound, intended for researchers and drug development professionals in the field of oncology.

Mechanism of Action: ATM Inhibition and Radiosensitization

This compound exerts its radiosensitizing effects by directly inhibiting the kinase activity of ATM. In the presence of ionizing radiation-induced DSBs, ATM is normally activated and phosphorylates a multitude of downstream targets to initiate a signaling cascade that leads to cell cycle arrest and DNA repair.

By inhibiting ATM, this compound prevents these crucial downstream signaling events. This leads to:

-

Abrogation of Cell Cycle Checkpoints: this compound prevents the ATM-mediated activation of cell cycle checkpoints, forcing cancer cells to proceed through the cell cycle with unrepaired DNA damage, ultimately leading to mitotic catastrophe and cell death[2].

-

Inhibition of DNA Double-Strand Break Repair: this compound suppresses the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA lesions in cancer cells[2].

The selectivity of this compound for ATM over other related kinases, such as ATR and DNA-PK, minimizes off-target effects and contributes to its potential as a targeted radiosensitizer[3].

Preclinical Data

The preclinical efficacy of this compound as a radiosensitizer has been evaluated in a variety of cancer cell lines and in in vivo xenograft models.

In Vitro Radiosensitization

This compound has demonstrated the ability to significantly enhance the sensitivity of various human cancer cell lines to ionizing radiation. The following table summarizes key quantitative data from these in vitro studies.

| Cell Line | Cancer Type | This compound Concentration (μM) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |

| A549 | Non-Small Cell Lung Cancer | 1 | 0-6 | Clonogenic Survival | Significant decrease in cell survival with combination treatment | [2] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1 | 0-6 | Clonogenic Survival | Potentiation of radiation-induced cell killing | [2] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 1 | 0-6 | Clonogenic Survival | Enhanced sensitivity to radiation | [2] |

| Capan-1 | Pancreatic Cancer | 1 | 0-6 | Clonogenic Survival | Increased cell death in combination with radiation | [2] |

| NCI-H460 | Non-Small Cell Lung Cancer | 1 | 0-6 | Clonogenic Survival | Radiosensitization observed in a radioresistant cell line | [2] |

In Vivo Radiosensitization

The radiosensitizing effects of this compound have been confirmed in multiple human tumor xenograft models in immunodeficient mice. The combination of orally administered this compound with fractionated radiotherapy resulted in significant tumor growth delay and, in some cases, complete tumor regression.

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Radiation Regimen | Outcome Measure | Result | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 100 | 2 Gy/day, 5 days/week for 6 weeks | Tumor Growth Delay | Complete tumor regression maintained beyond treatment period | [2] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 100 | 2 Gy/day, 5 days/week for 6 weeks | Tumor Growth Delay | Complete tumor regression maintained beyond treatment period | [2] |

| Capan-1 | Pancreatic Cancer | 100 | 2 Gy/day, 5 days/week for 6 weeks | Tumor Growth Delay | Complete tumor regression maintained beyond treatment period | [2] |

| NCI-H460 | Non-Small Cell Lung Cancer | 100 | 2 Gy/day, 5 days/week for 6 weeks | Tumor Growth Delay | Strong enhancement of radiotherapy response, though regrowth occurred | [2] |

Clinical Data

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in combination with palliative radiotherapy in patients with solid tumors[4][5].

| Trial ID | Phase | Treatment | Patient Population | Key Findings | Status | Reference |

| NCT03225105 | I | This compound (50-300 mg daily) + Palliative Radiotherapy (30 Gy in 10 fractions) | Patients with advanced solid tumors | Doses up to 300 mg/day were well tolerated. However, the study was terminated early due to a non-optimal pharmacokinetic profile and lack of a dose-response relationship. No further clinical development was pursued. | Terminated | [4][5] |

The early termination of the clinical trial highlights the challenges in translating promising preclinical findings to the clinical setting and underscores the importance of optimizing pharmacokinetic and pharmacodynamic properties in drug development.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with this compound and/or radiation.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., A549, FaDu) are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per plate in the untreated control group.

-

Drug Treatment: After allowing the cells to attach overnight, they are treated with this compound (e.g., at a fixed concentration of 1 μmol/L) or vehicle control (DMSO) for a specified duration (e.g., 2 hours) prior to irradiation[2].

-

Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy) using a suitable X-ray source.

-

Incubation: Following treatment, the cells are washed and fresh media is added. Plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment condition is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

γ-H2AX Foci Formation Assay (Immunofluorescence)

This assay is used to quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).

Protocol:

-

Cell Culture and Treatment: Cells (e.g., A549) are grown on coverslips and treated with this compound (e.g., 1 μmol/L) for a specified time before being exposed to ionizing radiation (e.g., 5 Gy)[2].

-

Fixation and Permeabilization: At various time points post-irradiation (e.g., 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 5% BSA).

-

Antibody Incubation: Cells are incubated with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified using image analysis software.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in combination with radiotherapy in a living organism.

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., FaDu, NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point the mice are randomized into treatment groups.

-

Treatment Administration:

-

This compound: Administered orally at a specified dose (e.g., 100 mg/kg) on the days of irradiation, typically a short time before radiation delivery[2].

-

Radiotherapy: A clinically relevant fractionated radiotherapy regimen is delivered to the tumors (e.g., 2 Gy per fraction, 5 days a week for several weeks)[2].

-

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy endpoints such as tumor growth delay and the number of complete regressions are determined.

Visualizations

Signaling Pathways

Caption: this compound inhibits ATM, blocking DNA repair and cell cycle arrest.

Experimental Workflows

Caption: Workflow for assessing clonogenic survival after this compound and radiation.

Caption: Workflow for quantifying DNA double-strand breaks via γ-H2AX foci.

Conclusion

This compound is a potent and selective ATM inhibitor that has demonstrated significant radiosensitizing effects in a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of DNA double-strand break repair and abrogation of cell cycle checkpoints, provides a strong rationale for its use in combination with radiotherapy. However, the discontinuation of its clinical development due to an unfavorable pharmacokinetic profile serves as a critical reminder of the complexities of translating preclinical success into clinical reality. The data and protocols presented in this guide offer valuable insights for researchers and drug developers working on novel radiosensitizers and inhibitors of the DNA damage response pathway. Future efforts in this area will likely focus on developing ATM inhibitors with improved pharmacokinetic properties to fully realize the therapeutic potential of this promising class of anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

M3541: A Technical Guide to its Effects on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound effectively abrogates ATM signaling, thereby preventing the activation of downstream cell cycle checkpoints and hindering the repair of DNA double-strand breaks (DSBs).[1][2][3] This targeted mechanism of action makes this compound a compelling agent for combination therapies, particularly with DNA-damaging modalities such as ionizing radiation (IR) and certain chemotherapeutics. This guide provides an in-depth technical overview of the cellular effects of this compound on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ATM. In response to DSBs, ATM is activated and phosphorylates a cascade of downstream substrates, including checkpoint kinase 2 (CHK2), p53, and KAP1, to initiate cell cycle arrest and promote DNA repair.[2][4] this compound prevents these phosphorylation events, effectively dismantling the ATM-mediated DDR.[2][4]

Signaling Pathway

The following diagram illustrates the ATM signaling pathway and the point of inhibition by this compound.

Quantitative Data on Cell Cycle Effects

While this compound alone has a minimal impact on cell cycle progression in unperturbed cells, its effects become pronounced when combined with DNA-damaging agents. The following tables summarize the quantitative effects of this compound on the cell cycle distribution of cancer cells in combination with ionizing radiation (IR).

Cell Cycle Distribution in A549 Lung Carcinoma Cells

The following data represents the cell cycle profile of A549 cells at 24 hours post-treatment with this compound and/or Ionizing Radiation (5 Gy).

| Treatment Condition | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO (Control) | 55 | 30 | 15 |

| This compound (1 µM) | 54 | 31 | 15 |

| IR (5 Gy) | 40 | 10 | 50 |

| IR (5 Gy) + this compound (1 µM) | 25 | 5 | 70 |

Data are estimations derived from graphical representations in existing literature.

Induction of Polyploidy in HeLa Cells

This compound in combination with IR leads to mitotic disruption and an increase in cells with a DNA content greater than 4N (polyploidy), indicative of failed cell division.[5][6]

| Treatment Condition (24 hours) | % Cells with >4N DNA Content |

| DMSO (Control) | < 5 |

| This compound (1 µM) | < 5 |

| IR (5 Gy) | ~10 |

| IR (5 Gy) + this compound (1 µM) | > 20 |

Data are estimations derived from graphical representations in existing literature.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle checkpoints.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content using propidium iodide (PI) staining.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, ionizing radiation, or a combination of both for the desired duration. Include a vehicle-treated control group.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.[7][8]

Western Blotting for ATM Signaling

This protocol is for the detection of phosphorylated ATM and its downstream targets.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM Ser1981, anti-p-CHK2 Thr68, anti-p-p53 Ser15)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2][9]

Immunofluorescence for γH2AX Foci

This protocol is for the visualization of DNA double-strand breaks.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA)

-

0.3% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI-containing mounting medium

Procedure:

-

Fixation and Permeabilization: After treatment, fix the cells with 4% PFA for 15 minutes. Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.

-

Secondary Antibody and Mounting: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. After final washes, mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.[4][10][11]

Conclusion

This compound is a highly effective inhibitor of ATM kinase that disrupts cell cycle checkpoints and DNA repair, particularly in the context of induced DNA damage. Its ability to potentiate the effects of radiotherapy and potentially other DNA-damaging agents underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular and molecular consequences of ATM inhibition with this compound. As research progresses, a deeper understanding of the interplay between this compound and various cellular pathways will be crucial for its successful clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - Figure f2 | Aging [aging-us.com]

- 6. researchgate.net [researchgate.net]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Investigating M3541 in Different Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] By targeting ATM, this compound disrupts the repair of DNA double-strand breaks (DSBs), a common form of DNA damage induced by ionizing radiation and certain chemotherapeutics.[1][2][4] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies. This technical guide provides an in-depth overview of the investigation of this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although this compound's clinical development was halted due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial, the preclinical data surrounding its activity and the targeting of the ATM pathway remain of significant interest to the research community.[5][6]

Data Presentation

This compound Potency and Cellular Activity

This compound demonstrates high potency against ATM kinase with a sub-nanomolar IC50 value in cell-free biochemical assays.[1][3][4] In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of ATM, such as CHK2, KAP1, and p53, in response to DNA damage.[3] The inhibitory effect of this compound on ATM signaling has been evaluated in a panel of cancer cell lines with both wild-type and mutant ATM status.

| Cell Line | Cancer Type | ATM Status | IC50 (nmol/L) for p-CHK2 (Thr68) inhibition |

| A375 | Melanoma | Wild-Type | 43-140 (range) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 71 (mean) |

| FaDu | Head and Neck Cancer | Wild-Type | 43-140 (range) |

| HCC1187 | Breast Cancer | Wild-Type | 43-140 (range) |

| HT29 | Colorectal Cancer | Wild-Type | 43-140 (range) |

| MCF-7 | Breast Cancer | Wild-Type | 43-140 (range) |

| NCI-H460 | Non-Small Cell Lung Cancer | Wild-Type | 43-140 (range) |

| SW620 | Colorectal Cancer | Wild-Type | 43-140 (range) |

| Granta-519 | Mantle Cell Lymphoma | Mutant | 230-950 (range) |

| HT-144 | Melanoma | Mutant | 230-950 (range) |

| NCI-H1395 | Lung Adenocarcinoma | Mutant | 230-950 (range) |

| NCI-H23 | Non-Small Cell Lung Cancer | Mutant | 670 (mean) |

Data synthesized from a study by Zimmermann et al., where p-CHK2 (Thr68) was measured by ELISA in whole-cell lysates after treatment with increasing concentrations of this compound in the presence of bleomycin.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology used to screen this compound in a panel of 79 cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Ionizing radiation source (e.g., Cobalt-60)

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 5–5,000 nmol/L).

-

Irradiation: For combination studies, expose the plates to ionizing radiation (e.g., 3 Gy).

-

Incubation: Incubate the plates for 120 hours.

-

Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Western Blot Analysis of ATM Signaling

This protocol is for assessing the inhibition of ATM signaling by this compound.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete growth medium

-

This compound

-

Ionizing radiation source

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-KAP1 (Ser824), anti-KAP1, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of this compound for 1 hour.

-

Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 5 Gy).

-

Cell Lysis: After a specified time (e.g., 1 hour post-IR), wash cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

Clonogenic Survival Assay

This assay determines the long-term ability of cells to form colonies after treatment.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Ionizing radiation source

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low, predetermined number of cells into 6-well plates.

-

Treatment: Allow cells to adhere, then treat with this compound and/or ionizing radiation.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Colony Counting: Wash away excess stain and count the number of colonies (typically >50 cells).

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualization

Caption: Mechanism of action of this compound in the ATM signaling pathway.

Caption: A generalized experimental workflow for investigating this compound.

References

- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM-1001|Tpm3.1 Inhibitor|CAS 1860819-82-4 [benchchem.com]

- 5. A new wave of innovations within the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

M3541's Impact on Homologous Recombination: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of M3541, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. It elucidates its mechanism of action, specifically focusing on its profound impact on the Homologous Recombination (HR) pathway of DNA double-strand break repair. The guide includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Executive Summary

This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of ATM kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2] In preclinical studies, this compound demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.[2][3] Its primary mechanism of action involves blocking the ATM-mediated signaling cascade that is critical for the initiation of DSB repair, most notably through the high-fidelity homologous recombination pathway.[1][4] By suppressing HR, this compound leads to an accumulation of unrepaired DNA damage, abrogates critical cell-cycle checkpoints, and ultimately induces cancer cell death.[4][5] This mechanism makes this compound a powerful sensitizer for DNA-damaging agents like radiotherapy and certain chemotherapies, including PARP and topoisomerase I inhibitors.[1][4] While preclinical data were promising, a Phase I clinical trial was terminated due to a non-optimal pharmacokinetic profile, and further clinical development of this compound was not pursued.[6][7] Nevertheless, the study of this compound provides a crucial framework for understanding the therapeutic potential of ATM inhibition.

This compound: Potency and Selectivity

This compound was developed as a potent and highly selective inhibitor of ATM kinase. Its efficacy has been quantified in both biochemical and cellular assays, demonstrating a clear preference for ATM over other related kinases in the PI3K-like kinase (PIKK) family.

Table 1: Potency and Selectivity of this compound

| Assay Type | Target | Metric | Value | Reference(s) |

|---|---|---|---|---|

| Biochemical (Cell-Free) | ATM Kinase | IC50 | 0.25 nM | [2][3] |

| Cellular (ATM WT cells) | p-CHK2 (Thr68) Inhibition | Mean IC50 | 71 nM | [5] |

| Cellular (ATM mutant cells) | p-CHK2 (Thr68) Inhibition | Mean IC50 | 670 nM | [5] |

| Kinase Panel Screen | 292 Human Kinases | % with IC50 > 100 nM | 99.3% | [6] |

| Cellular (PIKK Family) | ATR, DNA-PK, mTOR | Inhibition | Negligible |[6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Disrupting the ATM-Mediated DNA Damage Response

Upon induction of a DNA double-strand break by endogenous or exogenous sources like ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the damage site. This triggers ATM's activation via autophosphorylation at the Serine 1981 residue.[4] Activated ATM then phosphorylates a host of downstream substrates to orchestrate a full DNA Damage Response (DDR), which includes cell cycle arrest and the initiation of repair pathways like homologous recombination.[6][8]

This compound functions by directly inhibiting the catalytic activity of ATM. This blockade prevents the phosphorylation of key downstream effectors, effectively dismantling the DDR signal before it can be fully established.

This compound intervenes at the critical activation step. By preventing ATM autophosphorylation, it ensures that downstream substrates remain in their inactive, unphosphorylated state, thereby abrogating the appropriate cellular response to DNA damage.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I trial of ATM inhibitor this compound in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foundational Research on ATM Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research of Ataxia Telangiectasia Mutated (ATM) inhibitors in the field of oncology. ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This document provides a comprehensive overview of the mechanism of action, key preclinical and clinical findings, detailed experimental protocols, and the intricate signaling pathways involved.

Mechanism of Action of ATM Inhibitors

ATM is a serine/threonine kinase that plays a central role in orchestrating the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation (IR) and various chemotherapeutic agents.[1][2] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[3][4] This response allows cancer cells to repair treatment-induced DNA damage and survive.

ATM inhibitors are small molecules that block the kinase activity of the ATM protein.[3] By inhibiting ATM, these drugs prevent the phosphorylation of its downstream targets, thereby abrogating the DNA damage response.[5] This leads to the accumulation of lethal DNA breaks in cancer cells, ultimately resulting in cell death.[3] A key strategy in oncology is to use ATM inhibitors to sensitize cancer cells to DNA-damaging therapies, effectively lowering the threshold for treatment-induced cell killing.[1][2]

Quantitative Data on ATM Inhibitor Efficacy

The preclinical efficacy of ATM inhibitors has been demonstrated across a range of cancer cell lines and in in vivo models. The following tables summarize key quantitative data for several prominent ATM inhibitors.

Table 1: In Vitro Efficacy of ATM Inhibitors (IC50 Values)

| ATM Inhibitor | Cancer Cell Line | IC50 (nM) | Notes |

| KU-55933 | - | 12.9 | Specific inhibitor of ATM. |

| AZD1390 | Glioma & Lung Cancer Cell Lines | 0.78 | Highly potent and selective, brain-penetrant. |

| M3541 | Various Cancer Cell Lines | 43 - 140 | Potent inhibitor of IR-induced CHK2 phosphorylation. |

| KU-60019 | Glioma & Fibroblast Cell Lines | - | Radiosensitization observed at 3 µmol/L. |

| M4076 | 14 Cancer Cell Lines | - | Suppressed growth and proliferation in combination with radiation. |

Table 2: In Vivo Efficacy of ATM Inhibitors in Preclinical Models

| ATM Inhibitor | Cancer Model | Treatment Combination | Key Outcomes |

| KU-59403 | SW620 Human Colon Cancer Xenograft | Irinotecan | 144% enhancement of irinotecan efficacy.[1] |

| AZD1390 | Syngeneic and Patient-Derived Glioma Xenografts | Ionizing Radiation (IR) | Significant tumor regression and increased animal survival compared to IR alone.[2] |

| This compound / M4076 | Human Tumor Xenografts | Fractionated Radiotherapy | Complete tumor regressions.[5] |

| KU-60019 | Glioblastoma Multiforme Xenografts | Ionizing Radiation (IR) | Effective radiosensitization. |

Key Signaling Pathways

The ATM signaling pathway is a cornerstone of the DNA damage response. Understanding this pathway is crucial for comprehending the mechanism of action of ATM inhibitors.

ATM-Mediated DNA Damage Response

Upon sensing DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM.[6][7] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the cellular response.

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Synthetic Lethality with PARP Inhibitors

A particularly promising therapeutic strategy involves the combination of ATM inhibitors with PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP is essential for the repair of single-strand breaks (SSBs). When PARP is inhibited, unrepaired SSBs are converted to DSBs during DNA replication. In normal cells, these DSBs can be repaired by the ATM-dependent homologous recombination (HR) pathway. However, in cancer cells treated with an ATM inhibitor, both major DNA repair pathways are compromised, leading to a synergistic cell-killing effect known as synthetic lethality.

Caption: Synthetic lethality between PARP and ATM inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of ATM inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment, providing a measure of long-term cell survival.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, dependent on the cell line's plating efficiency). Allow cells to attach overnight.

-

Treatment: Treat cells with varying concentrations of the ATM inhibitor, a DNA-damaging agent (e.g., IR or chemotherapy), or a combination of both. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies gently with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Caption: Experimental workflow for a clonogenic survival assay.

Immunoblotting for ATM Signaling Proteins

This technique is used to detect the phosphorylation status of key proteins in the ATM signaling pathway, providing a direct measure of ATM inhibitor activity.

Protocol:

-

Cell Lysis: Treat cells with the ATM inhibitor and/or DNA-damaging agent for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-ATM Ser1981, p-CHK2 Thr68, p-p53 Ser15) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks within the nucleus of cells. The phosphorylation of H2AX on serine 139 (γH2AX) serves as a sensitive marker for DSBs.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the ATM inhibitor and/or DNA-damaging agent.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting:

-

Wash the cells and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus.

Conclusion

Foundational research on ATM inhibitors has established their significant potential in oncology. By targeting a key node in the DNA damage response, these agents can effectively sensitize cancer cells to conventional therapies like radiation and chemotherapy. Furthermore, the concept of synthetic lethality with PARP inhibitors opens up new avenues for combination therapies, particularly in tumors with specific DNA repair deficiencies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ATM inhibitors as a valuable component of modern cancer treatment. As our understanding of the intricate DNA damage response network deepens, the strategic application of ATM inhibitors is poised to play an increasingly important role in personalized cancer medicine.

References

- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xstrahl.com [xstrahl.com]

- 3. benchchem.com [benchchem.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. benchchem.com [benchchem.com]

- 6. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM Signaling | GeneTex [genetex.com]

M3541: A Technical Overview of a Novel ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] Developed by Merck KGaA, Darmstadt, Germany, this compound was investigated for its potential to sensitize tumor cells to DNA double-strand break (DSB)-inducing therapies such as radiotherapy and certain chemotherapies.[4][5] Preclinical studies demonstrated promising results, with this compound effectively inhibiting ATM kinase activity at sub-nanomolar concentrations, leading to the suppression of DSB repair and potentiation of anti-tumor activity in various cancer cell lines and xenograft models.[1][3][4] However, a Phase I clinical trial was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship, leading to the discontinuation of its clinical development.[6][7] This document provides a comprehensive technical guide on the discovery and development of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Introduction

Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[2][4] Upon activation by DSBs, ATM orchestrates a complex signaling network that initiates cell cycle checkpoints, DNA repair, and, if the damage is irreparable, apoptosis.[8] Many cancer therapies, including ionizing radiation and various chemotherapeutic agents, function by inducing DSBs.[4] However, cancer cells can develop resistance to these treatments by upregulating DNA repair pathways, including the one mediated by ATM.[2]

Inhibitors of ATM kinase, therefore, represent a promising therapeutic strategy to enhance the efficacy of DSB-inducing treatments.[6] By blocking ATM activity, these inhibitors are expected to prevent the repair of therapy-induced DNA damage, leading to the accumulation of lethal genomic instability in cancer cells.[4] this compound was developed as a highly potent and selective small-molecule inhibitor of ATM with the aim of realizing this therapeutic potential.[3][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATM kinase.[3][9] It binds to the kinase domain of ATM, preventing the phosphorylation of its downstream substrates.[2][3] This inhibition of ATM-mediated signaling disrupts the activation of DNA damage checkpoints and the repair of DSBs.[2][4] The persistence of unrepaired DSBs leads to aberrant mitotic division, polyploidy, and ultimately, cell death in cancer cells.[10] Furthermore, by abrogating ATM-dependent cell cycle arrest, this compound can cause cells with damaged DNA to prematurely enter mitosis, a phenomenon known as "mitotic catastrophe," which also results in cell death.

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of this compound.

Caption: this compound inhibits ATM activation, blocking downstream signaling and cellular responses to DNA damage.

Preclinical Data

This compound demonstrated significant potency and selectivity in a range of preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against ATM and other related kinases.

| Kinase | IC50 (nM) | Assay Conditions | Reference |

| ATM | 0.25 | Cell-free assay, 10 µM ATP | [1][3] |

| DNA-PK | >60-fold selective vs ATM | Not specified | [3] |

| mTOR | >60-fold selective vs ATM | Not specified | [3] |

| ATR | >60-fold selective vs ATM | Not specified | [3] |

| PI3K isoforms | >60-fold selective vs ATM | Not specified | [3] |

Cellular Activity

This compound effectively inhibited the phosphorylation of ATM and its downstream targets in cellular assays.

| Cell Line | Target | IC50 (nM) | Experimental Condition | Reference |

| A549 | p-ATM | Not specified (complete inhibition at 1 µmol/L) | 1 hour pre-treatment, then 5 Gy IR | [11] |

| A549 | p-CHK2 (Thr68) | Not specified | 1 hour pre-treatment, then 5 Gy IR | [11] |

| A549 | p-KAP1 | Not specified | 1 hour pre-treatment, then 5 Gy IR | [11] |

| A549 | p-p53 | Not specified | 1 hour pre-treatment, then 5 Gy IR | [11] |

| Multiple (A375, A549, FaDu, etc.) | p-CHK2 (Thr68) | Varies by cell line | Increasing this compound concentrations with 10 µmol/L bleomycin for 3-6 hrs | [10][11] |

In Vivo Efficacy

Oral administration of this compound in combination with radiotherapy led to significant anti-tumor activity in xenograft models.

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| Human Tumor Xenografts | This compound + Clinically relevant radiation regimen | Complete tumor regression | [4] |

| FaDu Xenografts | This compound (10, 50, or 200 mg/kg) + Fractionated radiotherapy (2 Gy/day for 5 days) | Dose-dependent tumor growth inhibition | [12] |

Clinical Development

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in combination with palliative radiotherapy in patients with solid tumors.[6][7]

Clinical Trial Design

| Parameter | Description |

| Trial Identifier | NCT03225105 |

| Phase | I |

| Title | This compound in Combination With Radiotherapy in Solid Tumors |

| Sponsor | EMD Serono Research & Development Institute, Inc. |

| Patient Population | Patients with solid tumors |

| Intervention | This compound (50-300 mg) administered on radiotherapy fraction days + Palliative radiotherapy (30 Gy in 10 fractions) |

| Primary Objective | To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) |

Clinical Trial Results

The trial was terminated early. Key findings are summarized below.

| Outcome | Result | Reference |

| Maximum Tolerated Dose (MTD) | Not established | [6][7] |

| Recommended Phase II Dose (RP2D) | Not established | [6][7] |

| Safety | Doses up to 300 mg/day were well tolerated. One patient experienced dose-limiting toxicities (urinary tract infection, febrile neutropenia). | [6][7] |

| Pharmacokinetics (PK) | Total plasma levels of this compound did not increase with dose. A non-optimal PK profile was observed. | [6][7] |

| Efficacy | Three out of 15 patients (20%) had a confirmed complete or partial response. | [6][7] |

| Conclusion | Further clinical development of this compound was not pursued due to the absence of a dose-response relationship and the non-optimal PK profile. | [6][7] |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following are summaries of the methodologies based on the information provided in the referenced publications.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against ATM kinase.

-

Methodology: A cell-free kinase assay was performed. The specific format of the assay (e.g., radiometric, fluorescence-based) is not detailed in the available literature. The assay was conducted in the presence of 10 µM ATP. Varying concentrations of this compound were added to determine the concentration required to inhibit 50% of the kinase activity.[1][3]

Western Blotting for Phosphorylated Proteins

-

Objective: To assess the inhibition of ATM signaling in cells treated with this compound.

-

Cell Culture: A549 cells were used.[11]

-

Treatment: Cells were pre-treated with increasing concentrations of this compound for 1 hour, followed by exposure to 5 Gy of ionizing radiation (IR).[11]

-

Lysate Preparation: Whole-cell lysates were collected 1 hour after IR.[11]

-

Western Blotting: Standard Western blotting procedures were used to detect phosphorylated forms of ATM (p-ATM), CHK2 (p-CHK2), KAP1 (p-KAP1), and p53 (p-p53). The specific antibodies and their dilutions are not provided in the available literature.[11]

ELISA for Phospho-CHK2

-

Objective: To quantify the inhibition of ATM signaling in a panel of cancer cell lines.

-

Cell Culture: A panel of ATM wild-type and mutant cancer cell lines were used.[10][11]

-

Treatment: Cells were treated with increasing concentrations of this compound in the presence of the radiomimetic agent bleomycin (10 µmol/L) for 3-6 hours.[10][11]

-

ELISA: Phosphorylated CHK2 (Thr68) was measured in whole-cell lysates using an ELISA kit. The specific kit and protocol are not detailed. IC50 values were calculated from the resulting data.[10][11]

Immunofluorescence for γH2AX Foci

-

Objective: To visualize and quantify DNA double-strand breaks.

-

Cell Culture: A549 cells were used.[12]

-

Treatment: Cells were pre-treated with 1 µmol/L this compound before exposure to 5 Gy of IR.[12]

-

Immunofluorescence: 24 hours after IR, cells were fixed and stained for γH2AX foci using a specific primary antibody followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.[12]

-

Imaging: Images were captured using fluorescence microscopy.[12]

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo efficacy of this compound in combination with radiotherapy.

-

Animal Model: Female athymic nude mice bearing human tumor xenografts (e.g., FaDu).[12]

-

Treatment: this compound was administered orally at various doses (e.g., 10, 50, 200 mg/kg) in combination with a fractionated radiotherapy regimen (e.g., 2 Gy per day for 5 days).[12]

-

Outcome Measurement: Tumor growth was monitored over time to assess the anti-tumor activity of the combination treatment.[12]

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for preclinical evaluation and the logical basis for the clinical development of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Caption: The logical framework for the clinical development of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ATM kinase that showed significant promise in preclinical studies as a potential radio-sensitizing agent. The discovery and early development of this compound provided valuable insights into the therapeutic potential of ATM inhibition. However, the challenges encountered in the Phase I clinical trial, specifically the non-optimal pharmacokinetic profile and the lack of a clear dose-response relationship, ultimately led to the discontinuation of its clinical development.[6][7] The story of this compound underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful translation of a promising preclinical candidate into a viable therapeutic agent. Despite the outcome for this compound, the ATM pathway remains an attractive target for cancer therapy, and the lessons learned from the development of this compound will undoubtedly inform the development of future ATM inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound | ATM inhibitor | Probechem Biochemicals [probechem.com]

- 4. aacrjournals.org [aacrjournals.org]